Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10/h11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOUHLVOTMOJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653971 | |
| Record name | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041026-70-3 | |
| Record name | 1,1-Dimethylethyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041026-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS No. 1041026-70-3) is a compound of significant interest in various fields, particularly in pharmaceutical and biochemical research. Its unique spirocyclic structure provides a versatile framework for drug development, especially targeting neurological disorders and enzyme interactions. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
- Purity : ≥ 98% (GC)
- Physical State : Solid
- Storage Conditions : Store under inert atmosphere at -20°C
Applications in Pharmaceutical Development
This compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its applications include:
- Neurological Disorders : The compound has been investigated for its potential in developing drugs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to its ability to interact with neurotransmitter systems.
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, contributing to the understanding of metabolic pathways and disease mechanisms.
Case Studies
-
Synthesis and Biological Evaluation :
A study demonstrated the synthesis of various derivatives of this compound, leading to compounds with enhanced biological activity against certain cancer cell lines. The derivatives showed varying degrees of cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug design . -
Receptor Binding Studies :
In biochemical assays, this compound exhibited significant binding affinity to specific receptors involved in neurotransmission, indicating its potential as a lead compound for developing receptor modulators .
Biological Activity Data Table
| Study | Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| Synthesis of Derivatives | Cytotoxicity against cancer cells | 15 | Enhanced activity compared to parent compound |
| Enzyme Inhibition Assay | Inhibition of acetylcholinesterase | 20 | Potential application in Alzheimer's treatment |
| Receptor Binding Study | Binding affinity for dopamine receptors | 5 | Suggests role in neurological modulation |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound's structural features allow it to fit into active sites of enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : Its binding to neurotransmitter receptors can influence signaling pathways, potentially leading to therapeutic effects in neurological conditions.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural features make it particularly valuable in developing drugs aimed at treating neurological disorders.
Case Study: Neurological Drug Development
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their efficacy against specific neurological targets. The results indicated that certain derivatives exhibited promising activity in receptor binding assays, highlighting the compound's potential in drug discovery for neuropharmacological applications .
Organic Synthesis
This compound is widely utilized as a building block in organic chemistry, facilitating the creation of complex molecules with tailored properties.
Data Table: Synthetic Routes Using this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | DMF, 90°C, 18 hours | 100 | |
| Esterification | THF, room temperature, 16 hours | 51 | |
| Coupling Reactions | Inert atmosphere, various solvents | Varies |
Biochemical Research
Researchers employ this compound in studies related to enzyme inhibition and receptor binding. It aids in elucidating biological mechanisms and interactions at the molecular level.
Case Study: Enzyme Inhibition Studies
A research team investigated the inhibitory effects of this compound on specific enzymes implicated in metabolic pathways. Their findings demonstrated a significant inhibitory action, suggesting its utility as a lead compound for developing enzyme inhibitors .
Material Science
The unique structural properties of this compound have led to its application in the development of advanced materials such as polymers and coatings.
Application Example: Polymer Development
In a project focused on enhancing polymer properties, this compound was incorporated into polymer matrices to improve mechanical strength and thermal stability. The modified polymers exhibited superior performance compared to traditional formulations .
Agricultural Chemistry
The compound is also being explored for its potential use in agrochemicals, contributing to the formulation of more effective pesticides and herbicides.
Research Findings: Agrochemical Applications
Studies have shown that derivatives of this compound can enhance the efficacy of certain agrochemical formulations by improving bioavailability and targeting specific pests more effectively .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is often compared to derivatives with varying substituents on the diazaspiro core. These modifications impact reactivity, physical properties, and biological activity:
Key Observations :
- Electron-withdrawing groups (e.g., chloro-fluorophenyl in 4d) increase melting points and optical activity due to enhanced intermolecular interactions .
- Bulky substituents (e.g., tert-butyl in 4l) further rigidify the spirocyclic system, as evidenced by extreme optical rotations .
- Aryl groups (e.g., phenyl in 4m) improve solubility in organic solvents, facilitating reactions in non-polar media .
Reactivity in Cross-Coupling and Functionalization
The Boc-protected spirocyclic amine undergoes diverse reactions:
- Buchwald-Hartwig coupling : Reacts with aryl halides (e.g., 2-trifluoromethylphenyl bromide) to form N-aryl derivatives in 87% yield under Pd catalysis .
- Nucleophilic substitution: With 4-(trifluoromethyl)pyridine, refluxing in 1-butanol yields pyridyl-substituted analogs for receptor targeting .
- Deprotection : HCl in Et₂O cleaves the Boc group efficiently, enabling subsequent amidation or sulfonylation for drug candidates (e.g., WDR5-MYC inhibitors) .
Comparison with Other Spirocyclic Amines :
- 2,7-Diazaspiro[3.5]nonane derivatives (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate) exhibit larger ring sizes, altering conformational flexibility and binding kinetics in receptor antagonists .
- Benzyl-protected analogs (e.g., benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) require hydrogenolysis for deprotection, limiting compatibility with reducible functional groups .
Preparation Methods
Synthesis via Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate and Oxalic Acid
A well-documented preparation involves a multi-step reaction starting from di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate:
| Step | Reagents & Conditions | Description | Temperature | Time | Atmosphere |
|---|---|---|---|---|---|
| 1 | Acetyl chloride in methanol | Reaction with di-tert-butyl dicarboxylate | 20 °C | 20 h | Inert (N2) |
| 2 | Potassium hydroxide in methanol | Base treatment to modify intermediate | 30 °C | - | - |
| 3 | Oxalic acid in diethyl ether | Formation of oxalate salt of the product | 20 °C | 1 h | - |
This sequence yields tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt with good control over purity and yield.
[3+2] Cycloaddition Approach Using Azomethine Ylide
Another innovative synthetic strategy involves the [3+2] cycloaddition of azomethine ylides generated in situ with electron-deficient alkenes. This approach allows the construction of the spirocyclic core efficiently:
- Starting from four-membered ketones (e.g., cyclobutanone derivatives), electron-deficient alkenes are prepared via Horner-Emmons-Wadsworth reactions.
- Azomethine ylide is generated from a suitable reagent and undergoes cycloaddition with the alkene to form the spirocycle.
- This method is scalable and provides access to enantiomerically pure compounds with potential for further functionalization.
Scale-Up and Industrial Considerations
While detailed industrial-scale methods are scarce, the laboratory synthetic routes involving inert atmospheres, controlled temperatures, and purification steps are adaptable to larger scale production. Key factors for scale-up include:
- Maintaining inert atmosphere to prevent side reactions
- Temperature control to ensure product stability
- Use of chromatographic purification to achieve high purity
- Optimization of reaction times for throughput
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step reaction with oxalic acid | Di-tert-butyl 2,6-diazaspiro dicarboxylate, acetyl chloride, KOH, oxalic acid | Esterification, salt formation | Well-established, good yields, pure product | Multiple steps, requires inert atmosphere |
| [3+2] Cycloaddition of azomethine ylide | Four-membered ketones, electron-deficient alkenes | Cycloaddition | Scalable, enantiomerically pure, versatile | Requires specialized reagents and conditions |
| Direct esterification and purification | Tert-butyl protected intermediates | Esterification | Straightforward, adaptable to scale | Limited detailed industrial data |
Research Findings and Analytical Data
- Yields: The multi-step oxalate salt synthesis typically achieves yields around 90% after chromatographic purification.
- Purification: Flash chromatography on silica gel is standard to isolate pure this compound.
- Spectroscopic Characterization:
- Reaction Monitoring: Thin layer chromatography (TLC) with fluorescence quenching and staining agents like ceric ammonium molybdate is commonly used to monitor reaction progress.
Summary of Key Experimental Notes
- Use of oven-dried or heat-gun dried glassware under inert argon or nitrogen atmosphere is critical to prevent moisture-sensitive side reactions.
- Solvents such as dichloromethane, tetrahydrofuran, and diethyl ether are purified by distillation and dried over activated alumina to maintain anhydrous conditions.
- Triethylamine and other bases are distilled prior to use to remove impurities.
- Reaction temperatures are carefully controlled, typically ranging from 20 °C to 40 °C depending on the step.
- Product isolation involves rotary evaporation under reduced pressure at moderate temperatures (around 40 °C) to avoid decomposition.
- Final products are dried under high vacuum to ensure removal of residual solvents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and its derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives are prepared by reacting tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) using palladium catalysts (e.g., Pd(dba)₃) and bases (e.g., Cs₂CO₃) in solvents like DMF or toluene at elevated temperatures (90–110°C) . The Boc (tert-butoxycarbonyl) group acts as a protecting amine group, which is later removed under acidic conditions (e.g., HCl in Et₂O) .
Q. How is structural characterization performed for this compound and its analogs?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.42 ppm for Boc methyl groups in CDCl₃) to confirm regiochemistry and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ = 431.1569 for a chloro-fluorophenyl derivative) .
- Optical Rotation : Specific rotation values (e.g., [α]²⁰D = -144.21) indicate enantiomeric purity in asymmetric syntheses .
Q. What is the role of the Boc group in the synthesis of spirocyclic diazaspiro compounds?
- Methodological Answer : The Boc group serves as a temporary protecting group for the secondary amine, preventing unwanted side reactions (e.g., oxidation or undesired nucleophilic attacks) during coupling or alkylation steps. It is selectively removed under mild acidic conditions (e.g., HCl in Et₂O) to regenerate the free amine for further functionalization .
Advanced Research Questions
Q. How can enantioselective synthesis of 2,6-diazaspiro[3.3]heptane derivatives be achieved?
- Methodological Answer : Asymmetric synthesis employs chiral auxiliaries or catalysts. For example, Davis–Ellman imines are reacted with 3-azetidinecarboxylate anions using LiAlH₄ and NaH to generate enantiomerically enriched products. Stereochemical outcomes are confirmed via X-ray crystallography and optical rotation data .
Q. What are the applications of this compound in medicinal chemistry and drug discovery?
- Methodological Answer : The spirocyclic core is a bioisostere for piperazine, improving metabolic stability and reducing cytotoxicity. Derivatives have been explored as PARP inhibitors (e.g., olaparib analogs) and retinol-binding protein 4 (RBP4) antagonists, with in vitro assays showing reduced DNA damage and target organ toxicity .
Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts) for structurally similar derivatives?
- Methodological Answer : Contradictions arise from solvent effects, impurities, or stereochemical variations. Strategies include:
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity .
- Crystallography : Single-crystal X-ray analysis resolves ambiguities in regiochemistry .
- Comparative Analysis : Benchmark shifts against literature data (e.g., δ 4.23 ppm for diazaspiro protons in CDCl₃) .
Q. What parameters optimize reaction yields in palladium-catalyzed coupling reactions involving this compound?
- Methodological Answer : Key factors include:
- Catalyst-Ligand Systems : Pd(dba)₂ with XPhos enhances coupling efficiency .
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (e.g., DMF) due to better solubility .
- Microwave Irradiation : Reduces reaction time (e.g., 1 hour at 110°C vs. 18 hours conventionally) .
Q. How does the spirocyclic architecture influence the compound’s bioactivity and pharmacokinetics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
